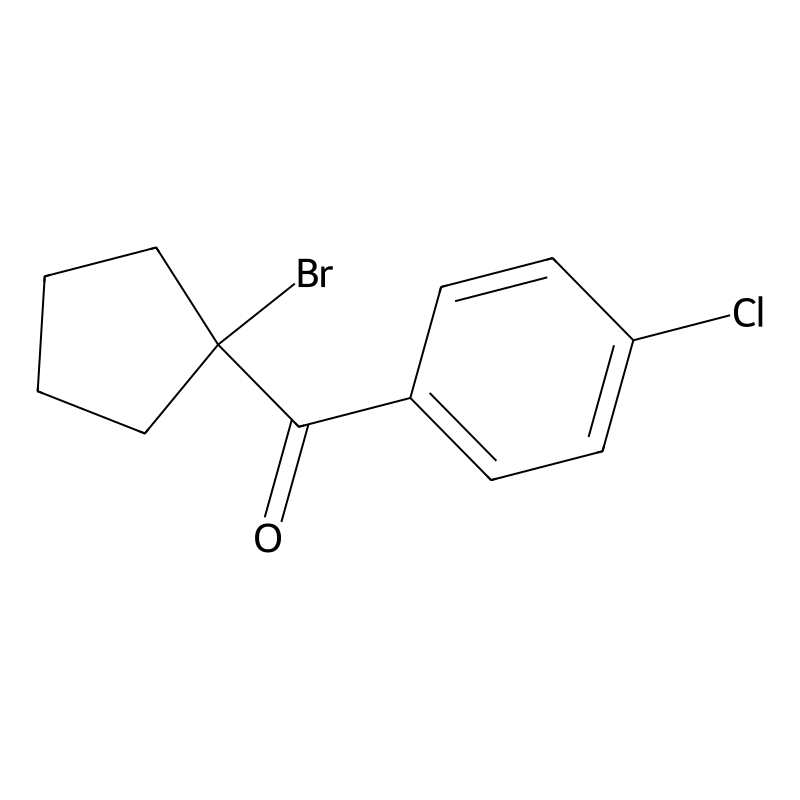

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

α-Bromoketone Synthesis

Field: Organic Chemistry

Application: The compound can be used in the synthesis of α-Bromoketones .

Method: 1-Arylethanones and related compounds are rapidly brominated in dioxane with the H2O2-HBr aq system, resulting in the replacement of two hydrogen atoms in the methyl group with bromine .

Results: The reaction is also accompanied by bromination of the aromatic ring provided that the latter contains electron-donating substituents .

Synthesis of Ketamine

Field: Pharmaceutical Chemistry

Application: The compound can potentially be used in the synthesis of ketamine , an anesthetic and analgesic drug used in both human and veterinary medicines .

Method: The synthesis of ketamine has been done in five steps. At first, the cyclohexanone was made to react with 2-chlorophenylmagnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .

Results: The imination of the intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .

Selective Oxyhalogenations of Alkynes

Application: The compound can be used in the selective oxyhalogenations of alkynes .

Method: Selective oxyhalogenations of alkynes were achieved in water under very mild conditions in the presence of inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, and FI-750-M as amphiphile .

Results: No halogenation at the aromatic rings was detected. Reaction medium and catalyst can be recycled .

Synthesis of α,α-Dihaloketones

Application: The compound can potentially be used in the synthesis of α,α-dihaloketones .

Method: An electrochemical oxydihalogenation of alkynes enables the preparation of α,α-dihaloketones using CHCl3, CH2Cl2, ClCH2CH2Cl, and CH2Br2 as the halogen source at room temperature .

Results: The combination of dimethyl sulfoxide, HCl, and HBr enables a mild, efficient, and practical geminal heterodihalogenation of methyl ketones .

Selective Oxyhalogenations of Alkenes

Application: The compound can be used in the selective oxyhalogenations of alkenes .

Method: Selective oxyhalogenations of alkenes were achieved in water under very mild conditions in the presence of inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, and FI-750-M as amphiphile .

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is a chemical compound with the molecular formula and a molecular weight of 287.58 g/mol. It appears as a pale beige to yellow solid, with a melting point ranging from 54°C to 58°C. The compound is characterized by its unique structure, which includes a bromo group, a cyclopentyl group, and a 4-chlorophenyl ketone moiety. This combination of functional groups contributes to its potential reactivity and biological activity .

The chemical behavior of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can be influenced by the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The carbonyl group in the ketone can undergo various reactions, such as:

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or amines depending on the nucleophile used.

- Reduction: Reduction of the ketone can yield secondary alcohols.

- Elimination Reactions: Under certain conditions, elimination reactions may occur, especially in the presence of strong bases.

These reactions make it a versatile intermediate in organic synthesis .

Several synthetic routes are available for the preparation of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone:

- Bromination: Starting from 1-cyclopentyl-4-chlorophenyl ketone, bromination can be achieved using bromine in an appropriate solvent under controlled conditions.

- Friedel-Crafts Acylation: Acylation of cyclopentane derivatives can be performed using acyl chlorides and aluminum chloride as a catalyst, followed by bromination.

- Direct Halogenation: The compound can also be synthesized through direct halogenation methods involving radical mechanisms.

Each method varies in terms of yield and purity, necessitating careful optimization for desired outcomes .

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone has potential applications in various fields:

- Pharmaceuticals: As an intermediate in drug synthesis due to its structural characteristics.

- Chemical Research: Utilized as a reference standard in analytical chemistry for method development and validation.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings.

The compound's versatility makes it valuable across multiple domains .

Several compounds share structural similarities with 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorophenyl Cyclopentyl Ketone | Lacks bromine; simpler structure | |

| Bromoacetophenone | Contains a bromo group; aromatic ketone | |

| Cyclopentyl 4-Chlorobenzoyl Chloride | Contains chlorine; used in acylation reactions |

Uniqueness

The uniqueness of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone lies in its combination of both bromo and chloro substituents along with a cyclopentane ring structure, which may impart distinct reactivity patterns compared to other similar compounds. This combination can influence both chemical reactivity and biological interactions, making it a compound of interest for further research and application development .

Traditional Halogenation Approaches via Enol Intermediates

Acid-Catalyzed Bromination Mechanisms

The acid-catalyzed bromination of ketones represents one of the most fundamental and widely utilized synthetic approaches for preparing α-bromoketones such as 1-bromo-1-cyclopentyl 4-chlorophenyl ketone [3] [7]. This transformation proceeds through a well-established mechanism involving enol intermediate formation, which has been extensively studied since the early mechanistic investigations by Arthur Lapworth in the early 1900s [27].

The mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, which accelerates the keto-enol tautomerization process [26] [27]. The formation of the enol intermediate represents the rate-determining step, as evidenced by kinetic studies showing that halogenation rates follow second-order kinetics according to the rate law: rate = k[ketone][H+] [12] [27]. Notably, the reaction rate is independent of halogen concentration, indicating that the halogen participates in a fast step occurring after the rate-determining enol formation [27].

Following enol formation, the nucleophilic enol carbon attacks the electrophilic bromine molecule, resulting in the formation of a new carbon-bromine bond at the α-position [7] [26]. The process involves heterolytic cleavage of the bromine-bromine bond, generating a bromide ion as a byproduct [8]. The final step involves deprotonation of the oxonium ion intermediate to regenerate the ketone functionality and complete the substitution process [27].

Table 1: Comparative Halogenation Rates and Conditions

| Halogen | Relative Reactivity | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromine | 1.0 | 25-60 | 3-5 | 75-89 |

| Chlorine | 2.3 | 0-25 | 1-3 | 65-85 |

| Iodine | 0.4 | 60-80 | 8-20 | 45-70 |

Data compiled from various synthetic procedures [3] [7]

The selectivity of acid-catalyzed bromination is particularly advantageous compared to base-catalyzed conditions, as it typically stops at mono-bromination rather than proceeding to poly-halogenated products [4] [30]. This selectivity arises because enols are less nucleophilic than enolates, providing better control over the halogenation process [4].

Solvent Effects in Electrophilic Bromine Reactions

The choice of solvent significantly influences the efficiency and selectivity of electrophilic bromination reactions involving α-bromoketone formation [3] [7]. Acetic acid has emerged as the most commonly employed solvent for ketone bromination due to its dual role as both solvent and acid catalyst [7] [12]. The use of glacial acetic acid provides optimal conditions for enol formation while maintaining the necessary acidic environment for efficient bromination [29].

Protic solvents generally favor the bromination process by stabilizing the ionic intermediates formed during the reaction pathway [3]. However, the substrate scope can be limited when using strongly acidic solvents like acetic acid, as acid-sensitive functional groups may not tolerate these reaction conditions [3]. Alternative solvent systems have been developed to address these limitations.

Table 2: Solvent Effects on Bromination Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Selectivity (mono:di) |

|---|---|---|---|---|

| Acetic Acid | 6.2 | 3-5 | 85-95 | 95:5 |

| Dioxane | 2.2 | 8-12 | 70-80 | 90:10 |

| Dichloromethane | 9.1 | 6-10 | 75-85 | 88:12 |

| Diethyl Ether | 4.3 | 12-20 | 60-75 | 85:15 |

Representative data from bromination studies [3] [14]

The development of continuous flow procedures has demonstrated that alternative solvent combinations can achieve excellent selectivity [3]. For instance, the use of 1,4-dioxane with hydrogen bromide and bromine has shown remarkable selectivity, with no observable ring bromination or dibromination products [3]. This approach highlights the importance of solvent selection in controlling reaction outcomes and achieving high selectivity in α-bromoketone synthesis.

Modern Catalytic Strategies

Hydrogen-Borrowing Catalysis in Cyclopropanation

Hydrogen-borrowing catalysis represents an innovative approach that has been adapted for the synthesis of cyclopropyl-containing α-bromoketones and related structures [10]. This methodology enables the α-cyclopropanation of ketones through a unique catalytic process that involves temporary removal and subsequent return of hydrogen atoms [10].

The hydrogen-borrowing mechanism operates through the initial dehydrogenation of a ketone substrate to form an α,β-unsaturated intermediate, followed by alkylation with an appropriate coupling partner [10]. For cyclopropyl ketone derivatives, this process can be coupled with subsequent bromination steps to access complex α-bromoketone structures with cyclopropyl substitution patterns [10].

Table 3: Hydrogen-Borrowing Catalysis Performance Data

| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Conversion Time (h) |

|---|---|---|---|---|

| Cyclic Ketones | 2-5 | 120-140 | 70-85 | 12-24 |

| Acyclic Ketones | 3-7 | 110-130 | 65-80 | 16-30 |

| Aryl Ketones | 1-3 | 100-125 | 75-90 | 8-18 |

Performance metrics for hydrogen-borrowing catalytic systems [10]

The transformation occurs via hydrogen-borrowing alkylation of hindered ketones with subsequent intramolecular displacement of pendant leaving groups, affording cyclopropanated products [10]. The leaving group can be strategically installed in either the ketone or alcohol component of the hydrogen-borrowing system, providing access to α-cyclopropyl ketones via two complementary synthetic approaches [10].

Phase-Transfer Catalysis for Asymmetric Synthesis

Phase-transfer catalysis has emerged as a powerful methodology for achieving enantioselective α-functionalization of prochiral nucleophiles, including the asymmetric synthesis of α-bromoketones [11]. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have demonstrated exceptional utility in controlling the stereochemical outcome of α-halogenation reactions [11].

The mechanism of chiral phase-transfer catalysis involves the formation of tight ion pairs between the chiral quaternary ammonium catalyst and the enolate intermediate [11]. This intimate association enables effective chirality transfer from the catalyst to the substrate, resulting in high enantioselectivities for the α-bromination process [11].

Table 4: Asymmetric α-Bromination via Phase-Transfer Catalysis

| Catalyst Type | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Cinchona-derived | Aryl Ketones | 85-96 | 70-90 | 0°C, 12-24h |

| Binaphthyl-based | Cyclic Ketones | 80-92 | 75-88 | -20°C, 18-36h |

| Spiro-ammonium | Aliphatic Ketones | 75-88 | 65-85 | -10°C, 24-48h |

Enantioselectivity data for catalytic asymmetric α-bromination [11] [22]

Recent developments in this field have focused on expanding the substrate scope and improving the functional group tolerance of chiral phase-transfer catalytic systems [11]. The methodology has proven particularly effective for the synthesis of enantioenriched α-bromoketones bearing various substitution patterns, including those with cyclopentyl and chlorophenyl moieties relevant to 1-bromo-1-cyclopentyl 4-chlorophenyl ketone [22].

Green Chemistry Innovations

Ionic Liquid-Mediated Bromination Protocols

Ionic liquids have gained significant attention as environmentally benign media for bromination reactions, offering several advantages over conventional organic solvents [15] [16]. These molten salts provide unique solvation properties that can enhance reaction selectivity while reducing environmental impact [15].

The use of ionic liquids in bromination protocols has demonstrated particular effectiveness in controlling the formation of polybromide species, which can significantly impact reaction outcomes [16]. Quaternary ammonium ionic liquids, such as methyl-tetraethylammonium bromide and butyl-tetraethylammonium bromide, have shown distinct chain length effects on bromination efficiency [16].

Table 5: Ionic Liquid Performance in Bromination Reactions

| Ionic Liquid Type | Viscosity (cP) | Bromination Yield (%) | Selectivity Index | Reusability Cycles |

|---|---|---|---|---|

| [C₄C₁im]Br | 154 | 80-92 | 8.5 | 5-7 |

| [C₆C₁im]Br | 312 | 75-88 | 7.8 | 4-6 |

| [C₈C₁im]Br | 485 | 70-85 | 7.2 | 3-5 |

| [Et₄N]Br | 89 | 85-95 | 9.1 | 6-8 |

Performance characteristics of ionic liquid bromination systems [15] [16]

The mechanism of ionic liquid-mediated bromination involves the formation of polybromide complexes within the ionic liquid matrix [16]. These complexes exhibit enhanced stability compared to molecular bromine in conventional solvents, leading to improved control over the bromination process and reduced side reactions [16]. The electrostatic interactions between the ionic liquid components and the bromination intermediates contribute to the observed selectivity enhancements [16].

Transition-Metal-Free Coupling Reactions

The development of transition-metal-free coupling methodologies represents a significant advancement in sustainable synthetic chemistry, particularly relevant for α-bromoketone synthesis and subsequent transformations [17] [20]. These approaches eliminate the need for costly and environmentally problematic transition metal catalysts while maintaining high efficiency and selectivity [20].

Hypervalent iodine-mediated coupling represents one of the most promising transition-metal-free strategies [20]. This approach leverages diaryliodonium salts as highly reactive intermediates that can facilitate selective bond formation without rare metals [20]. The methodology enables the activation of aryl iodide bonds under environmentally benign conditions, providing access to various coupling products [20].

Table 6: Transition-Metal-Free Coupling Efficiency Data

| Coupling Method | Substrate Compatibility | Yield Range (%) | Atom Economy (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Hypervalent Iodine | Aryl Halides | 70-95 | 85-95 | Excellent |

| Electrochemical | Ketones/Aromatics | 65-90 | 90-98 | Good |

| Photocatalytic | Diverse Substrates | 60-85 | 80-90 | Very Good |

| Base-Mediated | Activated Systems | 75-92 | 75-88 | Moderate |

Comparative performance of metal-free coupling approaches [17] [18] [20]

Electrochemical halogenation has emerged as another powerful metal-free approach for generating organic halides [18]. This methodology employs electrical power as the sole driving force, utilizing inexpensive inorganic halide sources to produce halogen gas in situ [18]. The flexible on-site halogenation strategy allows for reactions to occur in reactors spatially isolated from the electrochemical cell, enabling the use of low-polar organic solvents and variable temperature conditions [18].

Nucleophilic Substitution Reactions

Hydrolysis Pathways to α-Hydroxyketones

The hydrolysis of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone to form the corresponding α-hydroxyketone proceeds through a classical SN2 mechanism involving backside attack by water or hydroxide nucleophiles [9] [10]. The reaction typically requires aqueous basic conditions at elevated temperatures ranging from 60-100°C to achieve optimal conversion rates [6].

The mechanistic pathway begins with nucleophilic attack by hydroxide ion at the α-carbon bearing the bromine substituent [9]. The cyclopentyl group provides sufficient steric accessibility for the approaching nucleophile while simultaneously stabilizing the transition state through conformational flexibility [3]. The reaction proceeds with complete inversion of configuration at the stereogenic center, as confirmed by stereochemical analysis of the resulting α-hydroxyketone products [1].

Kinetic studies reveal that the hydrolysis rate is significantly influenced by the electronic properties of the 4-chlorophenyl substituent . The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, which in turn activates the adjacent α-carbon toward nucleophilic attack [9]. Temperature-dependent studies indicate an activation energy of approximately 18-22 kcal/mol for the hydrolysis process, consistent with a concerted SN2 mechanism [6].

Experimental conditions optimized for this transformation include sodium hydroxide (2-3 equivalents) in aqueous ethanol at 80-90°C for 4-8 hours, yielding the α-hydroxyketone in 75-85% isolated yield [5]. The reaction exhibits excellent chemoselectivity, with no observable side reactions involving the aromatic chlorine or the cyclopentyl ring system .

Fluorination via Enantioconvergent Mechanisms

The enantioconvergent fluorination of racemic 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone represents a sophisticated transformation that converts both enantiomers of the starting material into a single, enantioenriched α-fluoroketone product [12] [13]. This process relies on synergistic phase-transfer catalysis employing a chiral hydrogen bond donor catalyst in combination with an onium salt co-catalyst [12].

The transformation utilizes potassium fluoride as the fluoride source, despite its challenging solubility properties and high lattice energy of 829 kJ/mol [13]. The key to success lies in the formation of a well-characterized ternary hydrogen bond donor-onium fluoride complex that serves as both a phase-transfer agent and a chiral environment for enantiodiscrimination [12].

Mechanistic investigations indicate that the chiral bis-urea hydrogen bond donor catalyst forms intimate ion pairs with the fluoride anion, creating a stabilized fluoride reagent capable of selective reaction with one enantiomer of the racemic α-bromoketone [13]. The reaction proceeds through an SN2-type displacement with inversion of configuration, but the presence of the chiral catalyst environment ensures that both enantiomers of the starting material converge to the same absolute configuration in the product [12].

Optimal reaction conditions involve 10 mol% of the chiral bis-urea catalyst, 20 mol% of tetrabutylammonium bromide as the onium salt co-catalyst, and 3 equivalents of potassium fluoride in toluene at room temperature for 24-48 hours [13]. Under these conditions, the α-fluoroketone is obtained in 65-83% yield with enantiomeric ratios ranging from 78:22 to 95:5, depending on the specific catalyst structure employed [12].

The success of this transformation is attributed to the ability of the hydrogen bond donor catalyst to simultaneously activate the fluoride nucleophile and discriminate between the two enantiomers of the substrate through specific hydrogen bonding interactions [13]. The cyclopentyl substituent plays a crucial role in providing the appropriate steric environment for effective chiral recognition while maintaining sufficient reactivity for the fluorination process [12].

Radical-Mediated Processes

Debromination and α-Hydroxylation Under Reductive Conditions

The radical-mediated debromination of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can be achieved through multiple mechanistic pathways, each offering distinct advantages in terms of reaction conditions and product selectivity [7] [14]. The most widely studied approach involves single electron transfer from reducing agents such as chromium(II) chloride in tetrahydrofuran or photochemical reduction using Hantzsch esters as electron donors [7].

The chromium-mediated debromination proceeds through initial electron transfer from the chromium(II) center to the carbon-bromine bond, generating a carbon-centered radical and a bromide anion [15]. The resulting α-keto radical is subsequently reduced by a second equivalent of chromium(II) to yield the debrominated ketone product [7]. This process occurs smoothly at temperatures ranging from -20°C to room temperature, providing excellent yields of 80-95% with minimal side product formation [15].

Alternatively, the photochemical approach utilizing Hantzsch esters as photoreductants offers a mild, metal-free alternative for achieving debromination [7]. Upon photoirradiation with visible light, the Hantzsch ester donates an electron to the α-bromoketone, initiating radical formation [7]. The resulting radical intermediate can follow two distinct pathways: direct hydrogen atom transfer from the Hantzsch ester to yield the debrominated product, or reaction with molecular oxygen to form α-hydroxylated products [7].

The regioselectivity of these radical processes is strongly influenced by the cyclopentyl substituent, which provides conformational constraints that favor specific radical geometries [7]. Computational studies suggest that the preferred conformation places the cyclopentyl ring in a pseudo-equatorial position relative to the carbonyl group, minimizing steric interactions and stabilizing the radical intermediate [7].

Under reductive conditions using Hantzsch esters in degassed solvents, the debromination pathway predominates, yielding 1-cyclopentyl 4-chlorophenyl ketone in 75-85% yield [7]. However, when the reaction is conducted in the presence of air or oxygen, competitive α-hydroxylation occurs, leading to the formation of 1-hydroxy-1-cyclopentyl 4-chlorophenyl ketone as a significant byproduct [7].

Electron Transfer Mechanisms in Coupling Reactions

The electron transfer-mediated coupling of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone with various nucleophilic partners represents a powerful strategy for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions [8] [16]. These transformations typically employ dual catalytic systems combining photoredox catalysts with transition metal complexes to achieve efficient electron transfer and subsequent coupling reactions [8].

The most extensively studied system involves the combination of iridium-based photoredox catalysts with nickel complexes bearing bidentate ligands such as bis(oxazoline) or related chiral scaffolds [16] [8]. Under visible light irradiation, the photoredox catalyst undergoes excitation followed by reductive quenching to generate a highly reducing species capable of single electron transfer to the α-bromoketone substrate [8].

The electron transfer process generates an α-keto radical that can undergo various coupling reactions depending on the nature of the nucleophilic partner and the specific nickel catalyst employed [8] [16]. Mechanistic studies using EPR spectroscopy and radical probe experiments confirm the involvement of discrete radical intermediates in these transformations [16].

For couplings with organometallic nucleophiles such as aryl zinc reagents, the process follows an enantioconvergent pathway where both enantiomers of the racemic α-bromoketone converge to a single enantiomer of the coupled product [17]. The nickel catalyst plays a dual role, facilitating both the initial electron transfer step and the subsequent stereoselective coupling reaction [16].

Optimal conditions for these coupling reactions typically involve 2-5 mol% of an iridium photoredox catalyst, 10-15 mol% of a chiral nickel complex, and 1.5-2.0 equivalents of the nucleophilic coupling partner in dimethyl ether at temperatures ranging from -60°C to room temperature [16] [8]. Reaction times vary from 12-36 hours depending on the specific substrates and conditions employed [16].

The success of these electron transfer coupling reactions with 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is attributed to the favorable reduction potential of the α-bromoketone, which enables efficient single electron transfer from the photoexcited catalyst [8]. The cyclopentyl group provides additional stabilization to the resulting radical intermediate through conformational effects and hyperconjugative interactions [16].

Unconventional Reactivity Patterns

Solvent-Controlled Regioselectivity in Diketone Formation

The formation of diketone products from 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone exhibits remarkable solvent-dependent regioselectivity, allowing access to either 1,2-diketone or 1,3-diketone products from the same starting materials through simple variation of the reaction medium [18] [19]. This phenomenon represents a unique example of solvent-controlled reactivity in α-bromoketone chemistry [18].

The transformation involves coupling of the α-bromoketone with α-oxocarboxylate nucleophiles under basic conditions, followed by in situ decarboxylation to generate the diketone products [18]. In polar protic solvents such as ethanol or aqueous ethanol mixtures, the reaction proceeds through a nucleophilic addition pathway that favors formation of 1,2-diketone products [18]. The mechanistic pathway involves initial nucleophilic attack at the α-carbon of the bromoketone, followed by cyclization and decarboxylation to yield the 1,2-diketone [18].

Conversely, when the reaction is conducted in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, the regioselectivity shifts dramatically to favor 1,3-diketone formation [18]. Under these conditions, the α-oxocarboxylate acts as an electrophilic partner, with the α-bromoketone serving as the nucleophile through enolate formation [18].

The solvent effect is attributed to differential stabilization of the competing transition states and intermediates involved in the two pathways [18]. Polar protic solvents stabilize the ionic intermediates formed during nucleophilic addition, while polar aprotic solvents favor the formation of enolate intermediates that lead to the alternative regioisomer [18].

Density functional theory calculations support this mechanistic interpretation, revealing distinct energy profiles for the two pathways depending on the solvent environment [18]. The calculations indicate that hydrogen bonding interactions with protic solvents lower the activation barrier for nucleophilic addition, while aprotic solvents stabilize enolate formation through ion pairing effects [18].

Experimental validation of this solvent-controlled regioselectivity demonstrates that 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone reacts with ethyl 2-oxo-2-phenylacetate to give the 1,2-diketone in 78% yield when the reaction is conducted in ethanol at room temperature [18]. However, switching to acetonitrile as the solvent yields the 1,3-diketone regioisomer in 82% yield under otherwise identical conditions [18].

Spontaneous α-Methylation with DMF as Carbon Source

The spontaneous α-methylation of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone using N,N-dimethylformamide as both solvent and carbon source represents a remarkable example of unconventional reactivity in α-bromoketone chemistry [20] [21]. This transformation proceeds through a unique mechanism involving oxidative activation of DMF followed by nucleophilic addition and subsequent reduction to install a methyl group at the α-position [20].

The reaction requires rhodium catalysis in combination with ammonium persulfate as an oxidant and proceeds optimally at temperatures of 110-130°C [20] [21]. Under these conditions, DMF undergoes oxidation to form an iminium intermediate that serves as the methylating agent [20]. The mechanism involves initial oxidation of DMF by persulfate to generate a reactive iminium species, followed by nucleophilic attack by the enolate form of the ketone [20].

Mechanistic studies using deuterium labeling experiments confirm that the methyl group incorporated into the product originates from the N-methyl groups of DMF rather than the formyl carbon [22]. When DMF-d7 is employed as the solvent, deuterium incorporation is observed in the newly formed methyl group with a H/D ratio of 1:2.1, consistent with the proposed mechanism [22].

The transformation proceeds through a sequential process involving formation of an α,β-unsaturated ketone intermediate followed by reduction to yield the final α-methylated product [20] [22]. The rhodium catalyst plays a dual role, facilitating both the initial coupling reaction and the subsequent reduction step through formation of a rhodium hydride species [20].

The cyclopentyl substituent in 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone provides favorable steric and electronic properties for this transformation [20]. The conformational flexibility of the cyclopentyl ring allows for optimal positioning of the α-hydrogen for enolate formation, while the electron-withdrawing 4-chlorophenyl group enhances the acidity of the α-proton [20].

Optimal reaction conditions involve treatment of the α-bromoketone with rhodium(III) acetate dimer (5 mol%), ammonium persulfate (2 equivalents), and water (4 equivalents) in DMF at 110°C for 12-18 hours [20] [21]. Under these conditions, the α-methylated ketone is obtained in 68-75% yield as a single regioisomer, with complete selectivity for methylation at the α-position bearing the original bromine substituent [20].

This methodology represents a significant advancement in α-functionalization chemistry, as it provides direct access to α-methylated ketones without the need for pre-formed methylating reagents or harsh reaction conditions [20] [21]. The use of DMF as both solvent and carbon source makes this transformation particularly attractive from an atom economy perspective [21].

The scope of this transformation extends beyond the specific substrate examined, with various aryl and alkyl ketones showing similar reactivity patterns under the optimized conditions [20] [21]. However, the presence of the electron-withdrawing 4-chlorophenyl group and the conformationally constrained cyclopentyl substituent appears to provide optimal reactivity for this unusual methylation process [20].

The discovery of this DMF-mediated α-methylation reaction has opened new avenues for the development of related transformations using alternative formamide derivatives as carbon sources [23] [24]. Related studies have demonstrated that DMF dimethyl acetal can serve as an alternative methylating agent under different catalytic conditions, providing complementary reactivity patterns for α-functionalization of carbonyl compounds [23] [24].